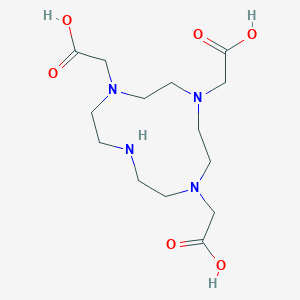

1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid

Description

Properties

IUPAC Name |

2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLZCENAOIROSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276042 | |

| Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-37-9 | |

| Record name | 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114873379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DV6KJV7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The DO3A Scaffold - A Cornerstone of Modern Chelating Chemistry

An In-depth Technical Guide to the Basic Properties of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (DO3A)

1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, commonly known by its acronym DO3A, is a macrocyclic polyaminocarboxylate ligand. As a derivative of the celebrated DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework, DO3A retains the core 12-membered cyclen ring but possesses three carboxymethyl arms instead of four.[1] This structural distinction leaves one secondary amine on the macrocyclic ring unfunctionalized, a feature that critically defines its chemical personality and versatility. This guide, intended for researchers and drug development professionals, delves into the fundamental basic properties of DO3A, exploring how its protonation behavior governs its coordination chemistry and, ultimately, its successful application as a bifunctional chelator in advanced medical imaging and therapeutic agents.[2][3]

Part 1: Fundamental Physicochemical and Acid-Base Properties

The utility of DO3A as a metal chelator is intrinsically linked to its structure and its behavior as a polybasic acid. Understanding these foundational characteristics is paramount to designing and optimizing its applications.

Molecular Structure and Synthesis Overview

DO3A is synthesized from the parent macrocycle, 1,4,7,10-tetraazacyclododecane (cyclen). The synthetic challenge lies in achieving selective N-alkylation to introduce three carboxymethyl arms while leaving one nitrogen atom free. A common and effective strategy involves the use of protecting groups for the carboxylate moieties, such as tert-butyl esters. The synthesis typically begins with the reaction of cyclen with three equivalents of an alkylating agent like tert-butyl bromoacetate in the presence of a base.[4] Following the tri-alkylation, the protecting groups are removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the final DO3A product.[5] The unfunctionalized secondary amine serves as a crucial handle for conjugation to biomolecules, making DO3A a quintessential bifunctional chelator.

Caption: Simplified protonation sequence of DO3A, highlighting the ring amine protonations.

Experimental Protocol: Potentiometric Titration for pKa Determination

The gold standard for determining protonation constants is pH-potentiometric titration. [6]This method provides highly accurate data by monitoring the change in potential (related to pH) of a ligand solution upon the incremental addition of a standardized acid or base.

Workflow: Determination of DO3A Protonation Constants

-

Preparation: A precise amount of DO3A is dissolved in a constant ionic strength medium (e.g., 0.15 M NaCl) to maintain constant activity coefficients. [7]The solution is placed in a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Inert Atmosphere: The headspace of the vessel is purged with a humidified inert gas (e.g., argon or nitrogen) to prevent the dissolution of atmospheric CO₂, which would form carbonic acid and interfere with the titration of a basic solution.

-

Electrode Calibration: A combination pH electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurement across the entire titration range. The calibration yields the standard electrode potential and the Nernstian slope.

-

Titration: The DO3A solution is titrated with a standardized, carbonate-free strong base (e.g., NaOH). After each addition of titrant, the solution is allowed to equilibrate, and the potential (mV) or pH is recorded. The titration is continued until the pH is well past the last expected pKa value (e.g., pH ~11.5).

-

Data Analysis: The collected data (volume of titrant vs. pH) is processed using a specialized computer program (e.g., HYPERQUAD). The software refines the total ligand concentration and the protonation constants by minimizing the difference between the experimental and calculated titration curves.

Causality: Using a constant ionic strength background electrolyte is crucial because it minimizes changes in the activity of the involved ions, allowing the calculated constants to approximate thermodynamic constants. The removal of CO₂ is a self-validating step; its presence would introduce a buffering region around pH 6-8, leading to erroneous pKa calculations.

Caption: Experimental workflow for determining pKa values via potentiometric titration.

Part 2: The Impact of Basicity on Coordination Chemistry

The protonation state of DO3A directly influences its ability to coordinate with metal ions. The competition between protons and a metal ion for the ligand's donor atoms is the essence of its coordination chemistry in aqueous solution.

Thermodynamic Stability of Metal Complexes

Thermodynamic stability refers to the strength of the bond between the metal ion and the ligand at equilibrium, quantified by the stability constant (log Kₘₗ). [8][9]DO3A forms highly stable complexes with a wide range of metal ions, a prerequisite for in vivo applications where dissociation could release toxic free metal ions.

The macrocyclic effect, a key principle in coordination chemistry, dictates that multidentate macrocyclic ligands like DO3A form significantly more stable complexes than their linear analogues. [9]This is due to favorable entropic contributions upon chelation.

Table 2: Stability Constants (log Kₘₗ) for Selected Metal-DO3A and -DOTA Complexes

| Metal Ion | log Kₘₗ (DO3A) | log Kₘₗ (DOTA) | Conditions | Reference |

|---|---|---|---|---|

| Gd³⁺ | 21.01 | 25.4 | 25 °C, 0.1 M KCl | [10] |

| Y³⁺ | 20.89 | 24.9 | 25 °C, 0.1 M KCl | [10] |

| Cu²⁺ | 21.8 | 22.8 | 25 °C, 0.15 M NaCl | [7][11] |

| Zn²⁺ | 19.9 | 21.2 | 25 °C, 0.15 M NaCl | [7][11] |

| Ca²⁺ | 11.8 | 16.9 | 25 °C, 0.15 M NaCl | [7][11]|

Expert Insight: While highly stable, DO3A complexes are generally less stable than their DOTA counterparts. [10][12]The fourth carboxylate arm in DOTA provides an additional coordination site and negative charge, leading to a stronger overall interaction with the metal cation. However, the stability of Gd(DO3A) is still more than sufficient for many in vivo applications, particularly when kinetic inertness is high.

Kinetic Inertness: The True Predictor of In Vivo Stability

While thermodynamic stability describes the equilibrium position, kinetic inertness describes the speed at which that equilibrium is reached. [13][14]For medical applications, a complex must not only be thermodynamically stable but also kinetically inert, meaning it dissociates very slowly under physiological conditions. This is crucial to prevent transmetallation, where endogenous ions like Zn²⁺ or Ca²⁺ displace the chelated metal (e.g., Gd³⁺). [13] Macrocyclic complexes like those of DO3A are exceptionally inert due to their pre-organized and rigid structure. [15][16]For the metal ion to be released, the entire macrocycle must undergo a high-energy conformational change, a process that is kinetically hindered. Dissociation is often extremely slow and typically proceeds through a proton-assisted pathway, where protonation of the coordinated donor atoms facilitates the release of the metal ion. [11]The rate of this dissociation is a critical parameter for assessing the safety of a chelate for in vivo use.

Part 3: Applications in Drug Development and Diagnostics

The combination of high stability, kinetic inertness, and a conjugatable "handle" makes DO3A a premier platform for developing targeted imaging and therapeutic agents.

Magnetic Resonance Imaging (MRI) Contrast Agents

The most prominent application of DO3A is in MRI. The gadolinium complex of the DO3A derivative, HP-DO3A (Gadoteridol, marketed as ProHance®), is a widely used clinical MRI contrast agent. [17][18]Gd³⁺ has seven unpaired electrons, making it highly paramagnetic. When chelated by HP-DO3A, it dramatically shortens the T1 relaxation time of nearby water protons, leading to signal enhancement ("brightening") in T1-weighted images. [19] The high kinetic inertness of the Gd-HP-DO3A complex is a critical safety feature. [15]Less inert gadolinium-based contrast agents, particularly linear chelates, have been associated with a higher risk of gadolinium release and the development of Nephrogenic Systemic Fibrosis (NSF) in patients with severe renal impairment. [13][16]The robust caging of Gd³⁺ by the DO3A-based scaffold minimizes this risk.

Radiopharmaceuticals for Imaging and Therapy

The bifunctional nature of DO3A allows it to be conjugated to a targeting biomolecule (e.g., a peptide, antibody, or small molecule) while its chelating cavity securely holds a radioactive metal ion. This creates a radiopharmaceutical that can be delivered specifically to a biological target, such as a tumor.

-

For Diagnosis (PET/SPECT): DO3A can chelate positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) or gamma-emitting radionuclides like Indium-111 (¹¹¹In) for Single Photon Emission Computed Tomography (SPECT). [20]These agents allow for non-invasive visualization and quantification of molecular targets in vivo.

-

For Therapy (Targeted Radionuclide Therapy): By chelating particle-emitting radionuclides such as Lutetium-177 (¹⁷⁷Lu, a β⁻ emitter) or Actinium-225 (²²⁵Ac, an α emitter), DO3A-conjugates can deliver a cytotoxic radiation dose directly to cancer cells, minimizing damage to surrounding healthy tissue.

Conclusion

1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (DO3A) is more than just a structural variant of DOTA. Its fundamental basic properties—characterized by a sequence of high protonation constants for its macrocyclic amines—are the direct determinants of its function. These properties drive the formation of metal complexes that exhibit a powerful combination of high thermodynamic stability and, critically, exceptional kinetic inertness. This robust chelation chemistry prevents the in vivo release of potentially toxic metal ions, establishing a foundation of safety. The strategic inclusion of a reactive amine handle transforms this stable chelator into a versatile bifunctional platform, enabling its conjugation to targeting vectors. It is this elegant synergy of basicity, stability, and functionality that has cemented DO3A's role as an indispensable tool for developing sophisticated MRI contrast agents and targeted radiopharmaceuticals, ultimately advancing the frontiers of molecular imaging and personalized medicine.

References

-

PubMed. (n.d.). Stability assessment of gadolinium complexes by P-31 and H-1 relaxometry. Retrieved from [Link]

-

MDPI. (n.d.). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Retrieved from [Link]

-

ACS Publications. (n.d.). Solution Structures, Stabilities, Kinetics, and Dynamics of DO3A and DO3A–Sulphonamide Complexes. Retrieved from [Link]

-

MRI Questions. (n.d.). Extracellular gadolinium contrast agents: Differences in stability. Retrieved from [Link]

-

PubMed. (n.d.). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Retrieved from [Link]

-

PubMed. (n.d.). Extracellular gadolinium contrast agents: differences in stability. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Stability, and Structure of Gadolinium(III) and Yttrium(III) Macrocyclic Poly(amino carboxylates). Retrieved from [Link]

-

PubMed. (n.d.). Solution structures, stabilities, kinetics, and dynamics of DO3A and DO3A-sulphonamide complexes. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). A primer on gadolinium chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Solution Structures, Stabilities, Kinetics, and Dynamics of DO3A and DO3A-Sulphonamide Complexes | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Gadolinium-Based Contrast Agents for MR Cancer Imaging. Retrieved from [Link]

-

CORE. (n.d.). Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer. Retrieved from [Link]

- Google Patents. (n.d.). WO2021116165A1 - Manufacturing of protected do3a.

-

National Institutes of Health (NIH). (n.d.). Radiopharmacy. Retrieved from [Link]

-

The Ohio State University. (n.d.). Synthesis, Characterization, and Crystal Structures of M(DO3A) (M = Fe, Gd) and Na[M(DOTA)] (M = Fe, Y, Gd). Retrieved from [Link]

-

PubMed. (n.d.). Equilibrium, 1H and 13C NMR spectroscopy, and X-ray diffraction studies on the complexes Bi(DOTA)- and Bi(DO3A-Bu). Retrieved from [Link]

-

Spandidos Publications. (n.d.). MRI contrast agents: Classification and application (Review). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, complexation and NMR relaxation properties of Gd3+ complexes of Mes(DO3A)3. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Physicochemical characterization of the dimeric lanthanide complexes [enfLn(DO3A)(H2O)g2] and. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Retrieved from [Link]

-

YouTube. (2020, July 9). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). Retrieved from [Link]

-

MRIQuestions.com. (n.d.). MRI contrast agents (Gadolinium DTPA). Retrieved from [Link]

-

PubChem. (n.d.). 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid trisodium salt. Retrieved from [Link]

- Google Patents. (n.d.). EP2623500A1 - Mri contrast agent having gadolinium complex.

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

YouTube. (2023, January 31). Organic Chemistry - pKa Values of Acids. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications. Retrieved from [Link]

-

Government Shivalik College Naya Nangal. (n.d.). THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. Retrieved from [Link]

-

PubMed. (n.d.). Solution Thermodynamics and Kinetics of Metal Complexation with a Hydroxypyridinone Chelator Designed for Thorium-227 Targeted Alpha Therapy. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, Potentiometry, and NMR Studies of Two New 1,7-Disubstituted Tetraazacyclododecanes and Their Complexes Formed with Lanthanide, Alkaline Earth Metal, Mn(2+), and Zn(2+) Ions. Retrieved from [Link]

-

YouTube. (2021, April 19). * [21]Thermodynamic & Kinetic Aspect of Metal Complexes | Inorganic chemistry | BSc 3rd year*. Retrieved from [Link]

-

ResearchGate. (n.d.). Potentiometric study of reactions of rare-earth elements with 3-allylpentanedione in a water-dioxane medium. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 4). 10.1: Thermodynamic Stability of Metal Complexes. Retrieved from [Link]

-

PubChem. (n.d.). HP-DO3A(3-). Retrieved from [Link]

Sources

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DO3A trisodium_TargetMol [targetmol.com]

- 4. WO2021116165A1 - Manufacturing of protected do3a - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gcnayanangal.com [gcnayanangal.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. mriquestions.com [mriquestions.com]

- 16. Extracellular gadolinium contrast agents: differences in stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gadolinium-Based Contrast Agents for MR Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. mrimaster.com [mrimaster.com]

- 20. Radiopharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stability assessment of gadolinium complexes by P-31 and H-1 relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]

DO3A chelator synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of DO3A Chelators

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of DO3A in Modern Medicine

1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, commonly known as DO3A, is a macrocyclic chelating agent that stands as a cornerstone in the development of advanced diagnostic and therapeutic agents.[1][2] Its structure, featuring a cyclen backbone with three carboxymethyl arms, provides a highly stable coordination environment for a variety of metal ions. This high stability is crucial for in vivo applications, preventing the release of potentially toxic free metal ions. The single secondary amine on the cyclen ring offers a versatile handle for conjugation to biomolecules such as peptides, antibodies, or nanoparticles, enabling the creation of targeted agents for molecular imaging and therapy.[1][3][4] This guide provides a comprehensive overview of the synthesis and purification of DO3A, offering field-proven insights for researchers and drug development professionals.

Part 1: The Synthetic Pathway to DO3A

The synthesis of DO3A is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The general strategy involves the selective tris-alkylation of the cyclen macrocycle, followed by the deprotection of the carboxylic acid functionalities.

1.1 The Foundation: Synthesis of the Cyclen Macrocycle

The journey to DO3A begins with its macrocyclic precursor, 1,4,7,10-tetraazacyclododecane (cyclen). While commercially available, understanding its synthesis provides valuable context. The Richman-Atkins method is a widely recognized approach for synthesizing cyclen, involving a multi-step protection-deprotection strategy.[5] This method typically utilizes tosyl protecting groups, which require harsh acidic conditions (e.g., 97% H₂SO₄) for their removal.[5] Given the commercial availability and the demanding nature of its synthesis, this guide will focus on the derivatization of cyclen to DO3A.

1.2 Core Reaction: Tris-Alkylation of Cyclen

The most critical step in DO3A synthesis is the selective N-alkylation of three of the four secondary amines of the cyclen ring. The primary challenge lies in maximizing the yield of the desired tri-substituted product while minimizing the formation of the tetra-substituted byproduct, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

The most common approach involves the reaction of cyclen with a haloacetic acid ester, typically a protected form like tert-butyl bromoacetate, in the presence of a base.[2][6] The use of tert-butyl esters as protecting groups for the carboxylic acid moieties is advantageous as they are stable under the basic reaction conditions of the alkylation and can be readily removed later under acidic conditions.[7]

Caption: General synthetic workflow for DO3A.

Experimental Protocol: Synthesis of DO3A-tris(t-butyl ester) Hydrobromide

This protocol is a representative example based on established literature procedures.[2][8]

-

Reaction Setup: In a round-bottom flask, suspend cyclen (1 equivalent) and sodium acetate (3.3 equivalents) in dimethylacetamide (DMAC).

-

Cooling: Cool the suspension to -20°C with vigorous stirring.

-

Addition of Alkylating Agent: Slowly add a solution of tert-butyl bromoacetate (3.3 equivalents) in DMAC to the cooled suspension. Maintaining a low temperature at this stage is crucial to minimize over-alkylation.

-

Reaction: Allow the reaction mixture to stir for an extended period (e.g., 24-60 hours) at room temperature.

-

Work-up and Precipitation: Pour the reaction mixture into water. The hydrobromide salt of the desired tri-alkylated product is often less soluble than the tetra-alkylated byproduct and unreacted cyclen. Add solid potassium bicarbonate (KHCO₃) portionwise to adjust the pH, which induces the precipitation of DO3A-tris(t-butyl ester) as its hydrobromide salt.[2]

-

Isolation: Collect the white precipitate by filtration.

-

Washing: Wash the precipitate with water to remove inorganic salts and other water-soluble impurities.

Table 1: Comparison of Reaction Conditions for Tris-Alkylation of Cyclen

| Parameter | Himmelsbach et al. | Berg et al. | Axelsson et al. | Moore |

| Reaction Time | 19 days | 6 days | 5 days | 60 hours |

| Purification | Not specified | Chromatographic | Modified work-up | Precipitation |

| Yield | 56% | 60% | 73% | 65-80% |

This table is a summary based on a review of various synthetic protocols.[2]

1.3 The Gatekeepers: Protecting Group Strategy

The use of protecting groups is fundamental to the successful synthesis of DO3A. Tert-butyl esters are the most commonly employed protecting groups for the carboxylate arms.[7]

Rationale for tert-Butyl Esters:

-

Stability: They are stable to the basic conditions used during the N-alkylation of cyclen.

-

Selective Removal: They can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), which typically do not affect other functional groups that may be present on a conjugated biomolecule.[5][9]

1.4 The Final Step: Deprotection to Yield DO3A

Once the purified DO3A-tris(t-butyl ester) is obtained, the final step is the removal of the tert-butyl protecting groups to yield the final DO3A product.

Experimental Protocol: Deprotection of DO3A-tris(t-butyl ester)

-

Dissolution: Dissolve the DO3A-tris(t-butyl ester) in a suitable solvent, typically dichloromethane (DCM).

-

Acid Treatment: Add trifluoroacetic acid (TFA) to the solution. A common ratio is a 1:2 (v/v) mixture of DCM to TFA.[5]

-

Reaction: Stir the solution at room temperature for several hours (e.g., 5 hours) to ensure complete cleavage of the ester groups.[5]

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Precipitation: Dissolve the residue in a minimal amount of a solvent like methanol and precipitate the final DO3A product by adding a less polar solvent such as diethyl ether.[5]

-

Isolation: Collect the precipitated DO3A by filtration and dry under vacuum.

Part 2: Purification Strategies for High-Purity DO3A

The purity of the DO3A chelator is paramount for its use in pharmaceutical applications. Impurities, particularly unchelated metal ions or incompletely synthesized precursors, can lead to toxicity or reduced efficacy.

Caption: Purification workflows for protected and final DO3A.

2.1 Purification of the Protected Intermediate

The purification of DO3A-tris(t-butyl ester) is a critical juncture that significantly impacts the purity of the final product.

-

Precipitation/Crystallization: This is the most common and scalable method. The tri-substituted product is often isolated as a salt (e.g., hydrobromide), which selectively precipitates from the reaction mixture upon pH adjustment.[2][6] This method effectively removes the more soluble tetra-substituted DOTA analogue and unreacted starting materials.

-

Column Chromatography: For smaller scale preparations or when very high purity of the intermediate is required, flash chromatography on silica gel can be employed.[6] However, this method is less suitable for large-scale industrial production.

2.2 Purification of the Final Deprotected DO3A

After deprotection, residual impurities may include starting material, byproducts from side reactions, and residual salts.

-

Crystallization: The final DO3A product can often be purified by crystallization from a suitable solvent system.[10] This method is effective for removing amorphous impurities and achieving high crystalline purity.

-

Ion-Exchange Chromatography: Given the zwitterionic nature of DO3A at certain pH values, ion-exchange chromatography is a powerful technique for its purification. It can effectively separate the desired product from charged impurities.

2.3 Analytical Purity Assessment

Verifying the purity of the synthesized DO3A is a non-negotiable step.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for assessing the purity of DO3A and its derivatives.[11] It is important to note that metal chelators can sometimes interact with residual metal ions in the HPLC system, leading to peak broadening or the appearance of multiple peaks.[12][13] Derivatization with a suitable metal ion (e.g., Fe(III)) or the use of a mobile phase containing a competing chelating agent can mitigate these issues.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized DO3A and its intermediates.[14][15]

-

Mass Spectrometry (MS): Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compounds.[14][15]

The synthesis and purification of DO3A are well-established processes that are critical for the advancement of molecular imaging and targeted radionuclide therapy. A thorough understanding of the reaction mechanisms, the rationale behind the choice of protecting groups and reaction conditions, and the application of appropriate purification and analytical techniques are essential for producing high-quality DO3A for research and clinical applications. This guide provides a solid foundation for scientists and professionals in the field, enabling them to confidently navigate the synthesis and purification of this vital chelating agent.

References

-

SYNTHESIS AND RELAXIVITY MEASUREMENT OF CYCLEN BASED MAGNETIC RESONANCE IMAGING (MRI) CONTRAST AGENT. Revue Roumaine de Chimie. Available at: [Link]

-

Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer. National Institutes of Health. Available at: [Link]

-

Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MRI of Prostate Cancer. RIT Digital Institutional Repository. Available at: [Link]

-

Synthesis of functionalised HP-DO3A chelating agents for conjugation to biomolecules. Springer Nature. Available at: [Link]

-

Synthesis of a versatile building block combining cyclen-derivative DO3A with a polyamine via a rigid spacer. PubMed. Available at: [Link]

-

Scheme 1 Synthetic pathway for the preparation of the metal chelator... ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Crystal Structures of M(DO3A) (M = Fe, Gd) and Na[M(DOTA)] (M = Fe, Y, Gd). The Ohio State University. Available at: [Link]

-

Synthesis of Functionalised HP-DO3A Chelating Agents for Conjugation to Biomolecules. PubMed. Available at: [Link]

-

Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer. R Discovery. Available at: [Link]

-

Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. National Institutes of Health. Available at: [Link]

-

On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. Tetrahedron Letters. Available at: [Link]

- Synthesis of cyclen derivatives. Google Patents.

-

A selective one-step synthesis of tris N-alkylated cyclens. ResearchGate. Available at: [Link]

-

Synthesis of functionalised HP-DO3A chelating agents for conjugation to biomolecules. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Kilogram scale facile synthesis and systematic characterization of a Gd-macrochelate as T1-weighted magnetic resonance imaging contrast agent. PubMed Central. Available at: [Link]

-

Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates. CORE. Available at: [Link]

-

Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions. PubMed Central. Available at: [Link]

-

Synthesis, characterization, and crystal structures of M(DO3A) (M = iron, gadolinium) and Na[M(DOTA)] (M = Fe, yttrium, Gd). ACS Publications. Available at: [Link]

-

(PDF) Synthesis and Relaxivity Studies of a DOTA-Based Nanomolecular Chelator Assembly Supported by an Icosahedral Closo-B12 -Core for MRI: A Click Chemistry Approach. ResearchGate. Available at: [Link]

-

Gd Complexes of DO3A-(Biphenyl-2,2′-bisamides) Conjugates as MRI Blood-Pool Contrast Agents. National Institutes of Health. Available at: [Link]

-

Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. National Institutes of Health. Available at: [Link]

-

Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega. Available at: [Link]

-

Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity. MDPI. Available at: [Link]

- Manufacturing of protected do3a. Google Patents.

- Dota synthesis. Google Patents.

-

Regioselective N-substitution of cyclen with two different alkyl groups: Synthesis of all possible isomers. ResearchGate. Available at: [Link]

-

Underlining the Importance of Peripheral Protic Functional Groups to Enhance the Proton Exchange of Gd-Based MRI Contrast Agents. PubMed Central. Available at: [Link]

-

Strategies for the preparation of bifunctional gadolinium(III) chelators. PubMed Central. Available at: [Link]

-

Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer. MDPI. Available at: [Link]

-

CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. National Institutes of Health. Available at: [Link]

-

Synthesis of DOTA-pyridine chelates for 64Cu coordination and radiolabeling of αMSH peptide. National Institutes of Health. Available at: [Link]

-

Removal of Metallic Impurities From Mobile Phases in Reversed-Phase High-Performance Liquid Chromatography by the Use of an In-Line Chelation Column. PubMed. Available at: [Link]

-

Macrocycles & Chelating Agents for Industrial Applications. IBC Advanced Technologies. Available at: [Link]

-

Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quantification in Antibody-Chelator Conjugate. MDPI. Available at: [Link]

-

Current approaches for the purification of antibody-drug conjugates. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of functionalised HP-DO3A chelating agents for conjugation to biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of functionalised HP-DO3A chelating agents for conjugation to biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. EP1877389B1 - Synthesis of cyclen derivatives - Google Patents [patents.google.com]

- 7. "Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MR" by Dana Qiang Murphy Soika [repository.rit.edu]

- 8. WO2021116165A1 - Manufacturing of protected do3a - Google Patents [patents.google.com]

- 9. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]

- 12. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of a versatile building block combining cyclen-derivative DO3A with a polyamine via a rigid spacer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

The Architectural Nuances of DO3A Metal Complexes: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The macrocyclic chelator DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) and its derivatives are pivotal in the design of metal-based imaging and therapeutic agents. Their profound efficacy, particularly in the realm of Magnetic Resonance Imaging (MRI) contrast agents, is intrinsically linked to the precise three-dimensional arrangement of the constituent atoms. This guide provides a comprehensive exploration of the crystal structure of DO3A metal complexes, delving into the intricate interplay between the metal ion, the macrocyclic framework, and the pendant arms. We will dissect the coordination geometries, the phenomenon of isomerism, and the critical influence of the metallic guest on the overall architecture. This document serves as a technical resource, offering not only a theoretical understanding but also practical insights into the synthesis and crystallographic analysis of these vital compounds.

Introduction: The Significance of Crystal Structure in DO3A-Metal Complex Functionality

The biological and physicochemical properties of DO3A metal complexes, such as their thermodynamic stability, kinetic inertness, and relaxivity (in the case of paramagnetic complexes), are not merely consequences of their chemical composition but are dictated by their precise spatial arrangement. X-ray crystallography provides an unparalleled, atom-level view of these structures in the solid state, offering a foundational understanding of their behavior in solution and, ultimately, in biological systems.

The causality behind our focus on crystal structure is rooted in the "structure-function" paradigm. For instance, the coordination number and geometry of a Gd(III)-DO3A complex directly influence the number of coordinated water molecules, a key determinant of its efficacy as an MRI contrast agent. Similarly, the conformational rigidity of the complex, revealed through crystallographic studies, is a strong indicator of its kinetic inertness and resistance to demetallation in vivo.

The DO3A Ligand: A Versatile Scaffold for Metal Chelation

The DO3A ligand is a derivative of the 12-membered tetraazamacrocycle, cyclen, featuring three pendant acetate arms. This pre-organized structure provides a stable and versatile cavity for a wide range of metal ions. The denticity of the DO3A ligand—the number of donor atoms that bind to the metal center—is a critical aspect of its coordination chemistry.

Coordination Versatility: Heptadentate vs. Hexadentate Binding

The coordination behavior of DO3A is highly dependent on the size and electronic properties of the chelated metal ion.

-

Heptadentate Coordination: For larger metal ions, such as lanthanides (e.g., Gd³⁺) and other metals with a preference for higher coordination numbers (e.g., In³⁺, Mn²⁺), DO3A typically acts as a heptadentate ligand.[1][2] In this mode, the four nitrogen atoms of the macrocycle and one oxygen atom from each of the three acetate arms coordinate to the metal center. This often results in a monocapped octahedral or a monocapped trigonal prismatic geometry.

-

Hexadentate Coordination: For smaller metal ions like Ga³⁺, steric constraints can prevent the coordination of all three acetate arms.[1][2] In such cases, DO3A behaves as a hexadentate ligand, with the four macrocyclic nitrogens and only two of the three carboxylate oxygens binding to the metal. This typically leads to a distorted octahedral geometry.[1][2] One of the carboxylate arms remains uncoordinated.

This adaptability of the DO3A ligand is a key feature that allows it to form stable complexes with a diverse array of metal ions relevant to diagnostic imaging and therapy.

Common Coordination Geometries in DO3A Metal Complexes

The spatial arrangement of the donor atoms around the central metal ion defines the coordination geometry. Understanding these geometries is crucial for predicting the properties of the complex.

Octahedral and Distorted Octahedral Geometry

As mentioned, smaller metal ions like Ga³⁺ often induce a distorted octahedral coordination in DO3A complexes.[1][2] In an ideal octahedron, the metal-ligand bond angles are 90° and 180°. However, the constraints of the macrocyclic ring and the pendant arms lead to significant deviations from this ideal geometry.

Nine-Coordinate Geometries: The Realm of Lanthanides

For the larger lanthanide ions, which are of paramount importance for MRI applications, nine-coordinate geometries are prevalent. These are typically described by two idealized polyhedra: the monocapped square antiprism (SAP) and the twisted square antiprism (TSAP) . In these structures, the four nitrogen atoms of the cyclen ring form one square face, and the four oxygen atoms from the coordinating arms form another. The ninth coordination site is typically occupied by a water molecule, which is crucial for the relaxivity of Gd³⁺-based contrast agents.

Isomerism in DO3A Complexes: A Tale of Two Conformations (SAP and TSAP)

A fascinating and functionally significant aspect of lanthanide-DOTA and DO3A-like complexes is the existence of conformational isomers in solution: the Square Antiprism (SAP) and the Twisted Square Antiprism (TSAP).[2][3] These isomers arise from the relative orientation of the acetate arms with respect to the conformation of the cyclen ring.

-

SAP (Square Antiprism): In the SAP isomer, the pendant arms are arranged in a way that the N-C-C-O torsion angles are anti-periplanar. This conformation is generally considered to be more rigid.

-

TSAP (Twisted Square Antiprism): In the TSAP isomer, the pendant arms are twisted relative to the macrocyclic ring. This conformation is typically more flexible.

The interchange between SAP and TSAP isomers is a dynamic process that can be studied by NMR spectroscopy.[4] The relative population of these isomers can be influenced by factors such as the nature of the lanthanide ion, temperature, and the solvent. The significance of this isomerism lies in its impact on the water exchange rate, a critical parameter for the efficacy of MRI contrast agents. The TSAP isomer is often associated with a faster water exchange rate.

Caption: Dynamic equilibrium between SAP and TSAP isomers in Lanthanide-DO3A complexes.

Crystallographic Data of Representative DO3A Metal Complexes

The following tables summarize key crystallographic parameters for several DO3A metal complexes, providing a quantitative basis for understanding their structures.

Table 1: Coordination Environment and Geometry of Selected DO3A Metal Complexes

| Metal Ion | Denticity of DO3A | Coordination Number | Coordination Geometry | Coordinated Water | Reference |

| Gd³⁺ | Heptadentate | 9 | Enneacoordinate (often with carbonate bridging) | No (in the cited structure) | [5][6] |

| Fe³⁺ | Heptadentate | 7 | - | No | [5][6] |

| In³⁺ | Heptadentate | 7 | Monocapped Octahedral | No | [1][2] |

| Ga³⁺ | Hexadentate | 6 | Distorted Octahedral | No | [1][2] |

| Mn²⁺ | Heptadentate | 7 | Monocapped Octahedral | No | [1][2] |

Table 2: Selected Bond Lengths (Å) in DO3A Metal Complexes

| Metal Ion | M-N (avg.) | M-O (carboxylate, avg.) | Reference |

| Gd³⁺ | Data not readily available in abstract | Data not readily available in abstract | [5][6] |

| Fe³⁺ | Data not readily available in abstract | Data not readily available in abstract | [5][6] |

| In³⁺ | Data not readily available in abstract | Data not readily available in abstract | [1][2] |

| Ga³⁺ | Data not readily available in abstract | Data not readily available in abstract | [1][2] |

| Mn²⁺ | Data not readily available in abstract | Data not readily available in abstract | [1][2] |

(Note: Specific bond lengths are often found within the full crystallographic information files (CIFs) of published structures and may not be explicitly listed in abstracts. The table reflects the typical trend of bond lengths varying with the ionic radius of the metal.)

Experimental Protocols: From Synthesis to Single Crystal

The successful crystallographic analysis of a DO3A metal complex is contingent upon the synthesis of a high-purity compound and the subsequent growth of single crystals suitable for X-ray diffraction.

General Synthesis of a Lanthanide-DO3A Complex (e.g., Gd-DO3A)

This protocol is a generalized procedure based on common synthetic routes.[7][8] The causality behind each step is to ensure complete complexation and purification.

Step 1: Ligand Dissolution and pH Adjustment

-

Dissolve the DO3A ligand in deionized water. The use of a slight excess of a non-coordinating base (e.g., NaOH or NH₄OH) may be necessary to facilitate dissolution by deprotonating the carboxylic acid groups.

-

Adjust the pH of the solution to a weakly acidic to neutral range (pH 5.5-7.0). This pH range is optimal for complexation, preventing the formation of metal hydroxides at higher pH and protonation of the ligand's nitrogen atoms at lower pH, which would inhibit coordination.

Step 2: Addition of the Metal Salt

-

In a separate vessel, dissolve the lanthanide salt (e.g., GdCl₃·6H₂O) in deionized water.

-

Add the metal salt solution dropwise to the ligand solution with vigorous stirring. A stoichiometric amount or a slight excess of the ligand is typically used to ensure complete metal chelation.

Step 3: Reaction and Monitoring

-

Heat the reaction mixture (typically 50-90 °C) for several hours to overnight to ensure complete complex formation. The elevated temperature provides the activation energy needed to overcome the kinetic barrier of complexation.

-

The progress of the reaction can be monitored by techniques such as HPLC or by testing for the presence of free metal ions using a colorimetric indicator (e.g., xylenol orange).

Step 4: Purification

-

After the reaction is complete, cool the solution to room temperature.

-

Purify the complex using techniques such as ion-exchange chromatography or size-exclusion chromatography to remove any unreacted ligand, free metal ions, and other impurities.

-

The final product is often isolated as a solid by lyophilization or precipitation.

Caption: General workflow for the synthesis of a Gd-DO3A complex.

Crystallization of DO3A Metal Complexes

Obtaining single crystals suitable for X-ray diffraction is often a matter of careful experimentation and patience. The following are common techniques.

Step 1: Solvent Selection

-

The ideal solvent system is one in which the complex has moderate solubility at elevated temperatures and lower solubility at room temperature or below.

-

Common solvents for crystallization of these polar complexes include water, methanol, ethanol, and mixtures thereof.

Step 2: Crystallization Techniques

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the purified complex in the chosen solvent.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over days to weeks. This gradual increase in concentration promotes the formation of well-ordered crystals.

-

-

Vapor Diffusion:

-

Dissolve the complex in a "good" solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the complex is insoluble.

-

The poor solvent will slowly vaporize and diffuse into the good solvent, gradually decreasing the solubility of the complex and inducing crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the complex at an elevated temperature.

-

Filter the hot solution.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The decrease in solubility upon cooling drives crystallization.

-

Self-Validation: The quality of the crystals (well-defined facets, lack of cloudiness) is a preliminary indicator of success. The ultimate validation is the quality of the diffraction pattern obtained during X-ray analysis.

Conclusion: The Future of DO3A-Based Agents

The crystal structures of DO3A metal complexes provide a fundamental blueprint for understanding and predicting their behavior. This knowledge is not merely academic; it is a critical tool for the rational design of next-generation imaging and therapeutic agents. By modulating the pendant arms of the DO3A scaffold, researchers can fine-tune the coordination environment of the metal ion, thereby optimizing properties such as relaxivity, stability, and targeting capabilities. The continued exploration of the solid-state structures of novel DO3A derivatives will undoubtedly pave the way for the development of more effective and safer metal-based pharmaceuticals.

References

-

Jagadish, B., et al. (2012). Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates. Macromolecular Chemistry and Physics, 213(5), 511-520. [Link]

-

Chang, C. A., et al. (1993). Synthesis, Characterization, and Crystal Structures of M(DO3A) (M = Fe, Gd) and Na[M(DOTA)] (M = Fe, Y, Gd). Inorganic Chemistry, 32(16), 3501–3508. [Link]

-

Singh, T., et al. (2017). Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent. Bioconjugate Chemistry, 28(6), 1645-1654. [Link]

-

Platas-Iglesias, C., et al. (2013). A combined NMR and DFT study of conformational dynamics in lanthanide complexes of macrocyclic DOTA-like ligands. Dalton Transactions, 42(42), 15048-15060. [Link]

-

Ohio State University. (1993). Synthesis, Characterization, and Crystal Structures of M(DO3A) (M = Fe, Gd) and Na[M(DOTA)] (M = Fe, Y, Gd). Knowledge Bank. [Link]

-

ResearchGate. (n.d.). Bond lengths (Å) and bond angles (°) of complexes 1 and 2. [Link]

-

ResearchGate. (n.d.). Selected structural features (bond lengths (Å) and bond angles ( • )) for complex 3. [Link]

-

Liu, Z., et al. (2007). Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions. Bioconjugate Chemistry, 18(5), 1586–1596. [Link]

-

ResearchGate. (n.d.). Analysis of the conformational behavior and stability of the SAP and TSAP isomers of lanthanide(III) NB-DOTA-type chelates. [Link]

-

Caravan, P. (2006). Gadolinium(III) Chelates as MRI Contrast Agents: Structure, Dynamics, and Applications. Chemical Reviews, 106(9), 3734-3782. [Link]

-

Woods, M., et al. (2011). The Population of SAP and TSAP Isomers in Cyclen-Based Lanthanide(III) Chelates Is Substantially Affected by Solvent. Inorganic Chemistry, 50(24), 12666–12675. [Link]

-

University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. [Link]

-

Rochester Institute of Technology. (2020). Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MRI of Prostate Cancer. RIT Scholar Works. [Link]

-

American Chemical Society. (1993). Synthesis, characterization, and crystal structures of M(DO3A) (M = iron, gadolinium) and Na[M(DOTA)] (M = Fe, yttrium, Gd). Inorganic Chemistry. [Link]

-

Geraldes, C. F. G. C., et al. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Molecules, 26(16), 4956. [Link]

-

ResearchGate. (n.d.). Selected crystallographic parameters (bond angles) for GaDpaa and GaDpaa.ga. [Link]

-

PubMed. (2007). Synthesis and structural characterization of complexes of a DO3A-conjugated triphenylphosphonium cation with diagnostically important metal ions. [Link]

-

National Center for Biotechnology Information. (2022). Modeling Gd3+ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents. PubMed Central. [Link]

-

Platas-Iglesias, C., et al. (2022). Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors. Inorganic Chemistry, 61(35), 13834–13847. [Link]

-

National Center for Biotechnology Information. (2015). Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2016). Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes: peculiarities of molecular structure, dynamics and paramagnetic properties. PubMed Central. [Link]

-

Semantic Scholar. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu. [Link]

-

ResearchGate. (n.d.). Selected bond lengths [Å] and angles [°] in the crystal structures of... [Link]

-

ResearchGate. (n.d.). Selected bond lengths and angles for complexes 3 and 4. [Link]

-

Toth, E., et al. (2018). Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity. Molecules, 23(11), 2998. [Link]

-

National Center for Biotechnology Information. (2022). Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors. PubMed Central. [Link]

-

SciSpace. (2018). Coordination Properties of GdDO3A-Based Model Compounds of Bioresponsive MRI Contrast Agents. [Link]

-

World Journal of Advanced Research and Reviews. (2024). Gallium complexation for DO3A coated nanoparticles: a comprehensive study. [Link]

-

MDPI. (2020). One-Dimensional Gadolinium (III) Complexes Based on Alpha- and Beta-Amino Acids Exhibiting Field-Induced Slow Relaxation of Magnetization. [Link]

-

University of Montpellier. (n.d.). Guide for crystallization. [Link]

-

ResearchGate. (n.d.). Selected bond lengths and angles for complexes 1-8. [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

ResearchGate. (n.d.). Selected bond lengths (A ˚ ) and angles ( • ) for compound 2. [Link]

-

National Center for Biotechnology Information. (2006). Crystallographic refinement of ligand complexes. PubMed Central. [Link]

-

YouTube. (2021). Workshop: Crystallization Protocol to Obtain Single Crystals. [Link]

-

ScienceDirect. (2023). Gadolinium oxide single crystals: Optical properties and radiation resistance. [Link]

-

The Chem Connections Homepage. (n.d.). Metal-Metal (MM) Bond Distances and Bond Orders in Binuclear Metal Complexes of the First Row Transition Metals Titanium. [Link]

-

ResearchGate. (n.d.). Bond lengths (A ˚ ) and angles (deg) for iron complexes containing Fe-O... [Link]

-

PubMed. (2011). Synthesis, complexation and NMR relaxation properties of Gd3+ complexes of Mes(DO3A)3. [Link]

-

ResearchGate. (n.d.). Selected bond lengths (A ˚ ) and angles (°) for complexes Mn(MonNa) 2... [Link]

-

ResearchGate. (n.d.). Selected bond lengths and bond angles in crystals of ligand L and complex 4. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modeling Gd3+ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined high resolution NMR and 1H and 17O relaxometric study sheds light on the solution structure and dynamics of the lanthanide(III) complexes of HPDO3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Optimized gadolinium-DO3A loading in RAFT-polymerized copolymers for superior MR imaging of aging blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of DO3A Chelates with Lanthanides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of lanthanide(III) complexes is a cornerstone of their application in medicine, particularly as contrast agents in Magnetic Resonance Imaging (MRI) and as radiopharmaceuticals. High thermodynamic stability is crucial to prevent the in vivo release of toxic free lanthanide ions. This guide provides a comprehensive technical overview of the thermodynamic stability of chelates formed between 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A) and lanthanide ions. We will delve into the fundamental principles governing this stability, the causal factors behind experimental design for its determination, detailed protocols for key analytical techniques, and a comparative analysis with the benchmark chelator, DOTA. This document is intended to serve as a vital resource for researchers and professionals engaged in the design and development of novel metal-based diagnostic and therapeutic agents.

Introduction: The Imperative of Stability in Lanthanide Chelates

Lanthanide(III) ions possess unique paramagnetic and radioactive properties that make them invaluable in biomedical applications. Gd(III), with its seven unpaired electrons and long electronic relaxation time, is a premier T1 relaxation agent for MRI.[1] Radioactive isotopes of lanthanides like ¹⁷⁷Lu and ⁹⁰Y are employed in targeted radionuclide therapy. However, the free Ln³⁺ ions are toxic, competing with Ca²⁺ in biological systems and potentially leading to severe health consequences.

To ensure patient safety, the lanthanide ion must be encapsulated within a robust organic ligand, forming a stable chelate.[1] The primary measure of this stability is the thermodynamic stability constant (log K) , which quantifies the equilibrium between the formation and dissociation of the complex. A high log K value indicates that the complex is highly favored at equilibrium, minimizing the concentration of free metal ion.

DO3A (1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane) is a versatile macrocyclic chelator, a derivative of the "gold standard" DOTA (1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclododecane). The absence of one carboxylate arm in DO3A provides a reactive site for conjugation to biomolecules, enabling the development of targeted imaging and therapeutic agents.[2][3][4] Understanding the thermodynamic implications of this structural modification is paramount for the rational design of safe and effective drugs. This guide will explore the nuances of DO3A-lanthanide stability, providing the foundational knowledge required for innovation in this field.

Foundational Principles of Thermodynamic Stability

The formation of a lanthanide-DO3A complex can be represented by the following equilibrium:

Ln³⁺ + DO3A³⁻ ⇌ [Ln(DO3A)]

The thermodynamic stability of the resulting [Ln(DO3A)] complex is governed by the Gibbs free energy change (ΔG°) of this reaction, which is related to the stability constant (K) by the equation:

ΔG° = -RT ln(K)

where R is the gas constant and T is the temperature in Kelvin. A more negative ΔG° corresponds to a larger stability constant and a more stable complex. The Gibbs free energy is further defined by the enthalpy (ΔH°) and entropy (ΔS°) of complexation:

ΔG° = ΔH° - TΔS°

-

Enthalpy (ΔH°): Represents the heat change during complex formation. A negative ΔH° (exothermic reaction) indicates the formation of strong coordinate bonds between the lanthanide ion and the donor atoms of the DO3A ligand (the four nitrogen atoms of the macrocycle and the three oxygen atoms of the carboxylate arms).

-

Entropy (ΔS°): Reflects the change in disorder of the system. A positive ΔS° is generally favorable and is largely driven by the release of ordered water molecules from the hydration sphere of the lanthanide ion upon chelation (the "chelate effect").

The high stability of macrocyclic chelates like DO3A is often attributed to the "macrocyclic effect," which is a combination of favorable enthalpy and entropy changes compared to analogous acyclic ligands.

The Crucial Distinction: Thermodynamic Stability vs. Kinetic Inertness

While often used interchangeably in broader contexts, thermodynamic stability and kinetic inertness are distinct and equally critical concepts in the design of lanthanide-based agents.

-

Thermodynamic Stability (log K): An equilibrium property that describes the position of the equilibrium between the complex and its free components. It indicates how much free metal ion exists once the system has reached equilibrium.

-

Kinetic Inertness: A kinetic property that describes the rate at which the complex dissociates. A kinetically inert complex may have a thermodynamically favorable dissociation pathway, but the rate of this dissociation is extremely slow.

For in vivo applications, a lanthanide chelate must be both thermodynamically stable and kinetically inert. A complex might have a very high stability constant, but if it dissociates and re-forms rapidly, there is a transient but potentially harmful presence of free lanthanide. Conversely, a less thermodynamically stable complex might be acceptable if its dissociation rate is virtually zero under physiological conditions. Macrocyclic ligands like DO3A and DOTA are prized for conferring exceptional kinetic inertness to their lanthanide complexes, a property attributed to the rigidity of the macrocyclic framework.[5][6]

Diagram 1: The Interplay of Stability and Inertness

Caption: Workflow for determining stability constants via potentiometry.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics

Causality Behind the Choice: While potentiometry provides the stability constant (and thus ΔG°), it does not directly measure the enthalpic (ΔH°) and entropic (ΔS°) contributions. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. [7][8][9] Self-Validating Protocol:

Objective: To determine ΔH°, K (and thus ΔG°), and ΔS° for the formation of [Ln(DO3A)].

Apparatus:

-

Isothermal Titration Calorimeter

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a solution of the DO3A ligand in a suitable buffer (e.g., HEPES, MES) at a known concentration.

-

Prepare a solution of the Ln³⁺ salt in the same buffer at a concentration typically 10-15 times higher than the ligand.

-

Degas both solutions thoroughly to prevent air bubbles.

-

-

Titration:

-

Load the DO3A solution into the sample cell of the calorimeter.

-

Load the Ln³⁺ solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of small, sequential injections of the Ln³⁺ solution into the DO3A solution. The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data (heat change per injection) is plotted against the molar ratio of lanthanide to ligand.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) using the instrument's software.

-

The fitting process directly yields the binding constant (K), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction. The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated using the equations mentioned in Section 2.

-

Comparative Stability Analysis: DO3A vs. DOTA

A critical aspect of evaluating DO3A as a chelator is comparing its thermodynamic stability to that of DOTA.

| Chelate | Log K (Gd³⁺) | Key Structural Difference | Implication for Stability | Reference |

| [Gd(DOTA)]⁻ | ~25 | Four carboxylate arms | Heptadentate or octadentate coordination, high preorganization, forming a highly stable and rigid complex. | [1][10] |

| [Gd(DO3A)] | ~20-22 | Three carboxylate arms | Typically heptadentate coordination, leaving one coordination site on the metal potentially open for a water molecule or conjugation. The reduced number of coordinating groups generally leads to lower thermodynamic stability compared to DOTA. | [1][10] |

Analysis of the Data:

The stability constants for Ln(DO3A) complexes are consistently several orders of magnitude lower than those for the corresponding Ln(DOTA) complexes. [1][10]This reduction in stability is an expected consequence of removing one of the coordinating carboxylate arms. The lower denticity of DO3A results in a less complete encapsulation of the lanthanide ion and a less favorable enthalpy of formation.

However, it is crucial to note that while lower than DOTA, the stability constants of Ln(DO3A) complexes are still exceptionally high and generally considered sufficient for in vivo applications, especially when coupled with the high kinetic inertness conferred by the macrocyclic backbone. [1]The trade-off for this moderate loss in thermodynamic stability is the gain of a valuable conjugation site, which is essential for the development of targeted agents. [2][11]

The Lanthanide Contraction Effect

Across the lanthanide series (La³⁺ to Lu³⁺), there is a steady decrease in ionic radius, known as the "lanthanide contraction." This has a predictable effect on the stability of their complexes with DO3A.

-

Trend: The stability constants of Ln(DO3A) complexes generally increase from the lighter lanthanides (e.g., Ce³⁺) to the heavier lanthanides (e.g., Yb³⁺). [1][10]* Causality: As the ionic radius of the Ln³⁺ ion decreases, its charge density increases. This leads to a stronger electrostatic interaction with the donor atoms of the DO3A ligand, resulting in a more stable complex. The smaller ions also fit more snugly into the pre-organized cavity of the macrocycle, leading to a more favorable enthalpy of complexation. This trend typically shows a "gadolinium break" where the stability may plateau or slightly dip around Gd(III). [12][13]

Conclusion: A Balanced Perspective for Drug Development

The thermodynamic stability of lanthanide-DO3A chelates represents a masterful balance between absolute stability and functional versatility. While not reaching the pinnacle of stability set by DOTA, DO3A provides a platform that is robust enough for safe in vivo use while offering an essential handle for conjugation to targeting vectors.

For researchers in drug development, a thorough understanding of these thermodynamic principles is not merely academic; it is a prerequisite for rational design. The choice of chelator must be a deliberate one, weighing the required in vivo stability against the synthetic and functional requirements of the final conjugate. The methodologies outlined in this guide provide the framework for generating the critical data needed to make these informed decisions, ultimately paving the way for the next generation of safer and more effective metal-based diagnostics and therapeutics.

References

-

Aime, S., Botta, M., & Terreno, E. (2005). Gd(III)-Based Contrast Agents for MRI. In NMR-Based Metabolomics. Springer. [Link]

-

Mishra, A., et al. (2017). Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent. Bioconjugate Chemistry. [Link]

-

Hapke, M., et al. (2015). Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates. Macromolecular Chemistry and Physics. [Link]

-

Franklin, S. J., & Raymond, K. N. (1993). Synthesis, Characterization, and Crystal Structures of M(DO3A) (M = Fe, Gd) and Na[M(DOTA)] (M = Fe, Y, Gd). Inorganic Chemistry. [Link]

-

Song, Y., et al. (2009). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of Medicinal Chemistry. [Link]

-

Ferreira, M. F. A., et al. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Molecules. [Link]

-

El-Sherif, A. A., & Shoukry, M. M. (2014). Potentiometric Studies of the Complexation Properties of Selected Lanthanide Ions with Schiff Base Ligand. International Journal of Inorganic Chemistry. [Link]

-

Chong, H.-S., et al. (2008). Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions. Journal of the American Chemical Society. [Link]

-

Wu, S. L., & Horrocks, W. D. (1996). General Method for the Determination of Stability Constants of Lanthanide Ion Chelates by Ligand−Ligand Competition: Laser-Excited Eu3+ Luminescence Excitation Spectroscopy. Analytical Chemistry. [Link]

-

Tircso, G., et al. (2006). Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes. Inorganica Chimica Acta. [Link]

-

Havel, J., et al. (2012). Relaxometric, Thermodynamic and Kinetic Studies of Lanthanide(III) Complexes of DO3A-Based Propylphosphonates. European Journal of Inorganic Chemistry. [Link]

-

Arzik, S., et al. (2008). Potentiometric Determination of the Stability Constants of Lanthanide Complexes with Iminodiacetic Acid in Water and Dioxane-Water Mixtures. Turkish Journal of Chemistry. [Link]

-

Toth, E., et al. (2000). A kinetic investigation of the lanthanide DOTA chelates. Stability and rates of formation and of dissociation of a macrocyclic gadolinium(III) polyaza polycarboxylic MRI contrast agent. Inorganic Chemistry. [Link]

-

Mohamed, G. G., & Abd El-Wahab, Z. H. (2003). Potentiometric study of the lanthanide(III) ion complexes with some Schiff bases. Thermochimica Acta. [Link]

-

Sherry, A. D., et al. (2013). Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups. Dalton Transactions. [Link]

-

Jones, A. D., & Williams, D. R. (1970). Thermodynamic considerations in co-ordination. Part VIII. A calorimetric and potentiometric study of complex formation between some lanthanide(III) ions and histidine. Journal of the Chemical Society A. [Link]

-

Masuda, Y., & Tanaka, M. (1983). A kinetic investigation of the lanthanide DOTA chelates. Stability and rates of formation and of dissociation of a macrocyclic gadolinium(III) polyaza polycarboxylic MRI contrast agent. Journal of the Chemical Society, Dalton Transactions. [Link]

-

de Sá, A., et al. (2014). Lanthanide(III) complexes with a reinforced cyclam ligand show unprecedented kinetic inertness. Journal of the American Chemical Society. [Link]

-

Woods, M., et al. (2004). A new macrocyclic chelator with superior kinetic inertness for gadolinium(III) as a magnetic resonance imaging contrast agent. Journal of the American Chemical Society. [Link]

-

Kubíček, V., et al. (2021). Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms. Chemical Science. [Link]

-

Toth, E., & Merbach, A. E. (1997). Kinetics of Formation and Dissociation of Lanthanide(III)-DOTA Complexes. Inorganic Chemistry. [Link]

-

Hermann, P., et al. (2021). Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms. Chemical Science. [Link]

-

Jones, A. D., & Williams, D. R. (1970). Thermodynamic considerations in co-ordination. Part VIII. A calorimetric and potentiometric study of complex formation between some lanthanide(III) ions and histidine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

Acker, M., et al. (2023). Thermodynamic study of complexation of lanthanide/actinide with cement additives by isothermal micro-titration calorimetry. INIS-IAEA. [Link]

-

Kapan, E., et al. (2023). Heat Capacity and Thermodynamic Functions of Titanium-Manganites of Lanthanum, Lithium and Sodium of LaLi2TiMnO6 and LaNa2TiMnO6. Molecules. [Link]

-

Meshel, M., & Kleppa, O. J. (1996). Standard Enthalpies of Formation of Some Lanthanide Gallides by High Temperature Direct Synthesis Calorimetry. Journal of Alloys and Compounds. [Link]

-

Martell, A. E., & Smith, R. M. (1982). Critical Stability Constants, Vol. 5: First Supplement. Plenum Press. [Link]

-

Choppin, G. R., & Rizkalla, E. N. (1998). Solution chemistry of the lanthanides and actinides. Handbook on the Physics and Chemistry of Rare Earths. [Link]

-

Moeller, T. (1973). The Lanthanides. In Comprehensive Inorganic Chemistry. Pergamon. [Link]

-

Kawamura, H., et al. (2021). Stability constants of lanthanide(III)-EDTA complex formation and Gd-break with tetrad effect in their series variation. Journal of Radioanalytical and Nuclear Chemistry. [Link]

Sources

- 1. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lanthanide(III) complexes with a reinforced cyclam ligand show unprecedented kinetic inertness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamic considerations in co-ordination. Part VIII. A calorimetric and potentiometric study of complex formation between some lanthanide(III) ions and histidine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. repositorium.uminho.pt [repositorium.uminho.pt]

- 11. Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]